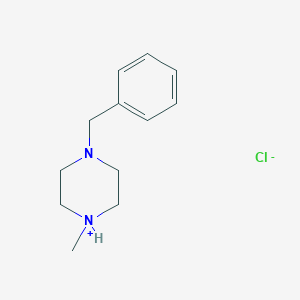

1-Benzyl-4-methylpiperazine hydrochloride

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du chlorhydrate de MBZP implique la réaction du chlorure de benzyle avec la 1-méthylpipérazine. La réaction se produit généralement en présence d’une base telle que l’hydroxyde de sodium ou le carbonate de potassium. Le produit résultant est ensuite traité avec de l’acide chlorhydrique pour former le sel de chlorhydrate .

Méthodes de production industrielle

La production industrielle du chlorhydrate de MBZP suit des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement élevé et la pureté du produit final. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l’efficacité et l’extensibilité du processus de production .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de MBZP subit diverses réactions chimiques, notamment :

Oxydation : Le chlorhydrate de MBZP peut être oxydé pour former les N-oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir le chlorhydrate de MBZP en ses dérivés aminés correspondants.

Substitution : Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels dans le cycle pipérazine.

Réactifs et conditions communs

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les halogénoalcanes et les chlorures d’acyle sont couramment utilisés dans les réactions de substitution.

Principaux produits formés

Oxydation : N-oxydes de chlorhydrate de MBZP.

Réduction : Dérivés aminés de chlorhydrate de MBZP.

Substitution : Divers dérivés de pipérazine substitués.

Applications de la recherche scientifique

Le chlorhydrate de MBZP a plusieurs applications de recherche scientifique, notamment :

Applications De Recherche Scientifique

Medicinal Chemistry

Alzheimer's Disease Research

1-Benzyl-4-methylpiperazine hydrochloride has been studied for its potential role in developing multi-target drugs for Alzheimer's disease. Research indicates that compounds derived from MBZP may exhibit dual inhibition properties, targeting both acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial in the management of Alzheimer's symptoms. These dual inhibitors can enhance cognitive function by increasing acetylcholine levels in the brain .

Analgesic Properties

Studies have shown that derivatives of MBZP possess analgesic effects. For instance, certain modifications of the piperazine structure have been linked to pain relief mechanisms, making it a candidate for further research in pain management therapies .

Forensic Applications

Analytical Reference Standard

MBZP is utilized as an analytical reference standard in forensic toxicology. Its presence can be indicative of substance use in various contexts, including recreational drug use. The compound has been identified in "party pills" and other legal highs, necessitating its analysis in toxicological investigations to understand its effects and prevalence .

Detection Methods

Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) have been employed to detect MBZP in biological samples. This capability is essential for forensic laboratories to monitor drug abuse trends and provide evidence in legal contexts .

Chemical Synthesis and Building Block

Synthesis of Complex Molecules

MBZP serves as a versatile building block in organic synthesis. Its structure allows for the modification and synthesis of more complex molecules that can be used in pharmaceuticals and agrochemicals. For example, it can be used to create spirocyclic compounds with specific receptor binding properties, which are valuable in drug development .

Research on Derivatives

Research into MBZP derivatives has led to the discovery of new compounds with enhanced biological activity. These derivatives are being explored for various therapeutic applications, including anti-cancer agents and neuroprotective drugs .

Data Tables

| Application Area | Specific Use Cases | Relevant Findings |

|---|---|---|

| Medicinal Chemistry | Alzheimer's treatment | Dual inhibition of cholinesterases enhances cognition |

| Analgesic compounds | Pain relief properties observed | |

| Forensic Analysis | Detection in toxicology | Identified in recreational drugs |

| Analytical reference standard | Essential for monitoring drug trends | |

| Chemical Synthesis | Building block for complex molecules | Useful in synthesizing spirocyclic compounds |

| Research on derivatives | New therapeutic candidates discovered |

Case Studies

- Alzheimer's Disease Treatment : A study published in a peer-reviewed journal demonstrated that MBZP derivatives showed significant improvement in cognitive function in animal models of Alzheimer's disease, suggesting potential for human application .

- Forensic Toxicology Analysis : A forensic laboratory case reported the detection of MBZP in several drug-related incidents, highlighting its relevance as a marker for recreational drug use and the need for ongoing monitoring within toxicology frameworks .

- Synthetic Chemistry Innovations : Researchers have successfully synthesized novel compounds using MBZP as a starting material, leading to promising results in preclinical trials aimed at cancer treatment .

Mécanisme D'action

Le chlorhydrate de MBZP agit sur les systèmes récepteurs sérotoninergiques et dopaminergiques. Il augmente la libération de sérotonine et de dopamine, ce qui conduit à des effets stimulants. Le mécanisme d’action du composé est similaire à celui de la MDMA, affectant le transporteur de recapture de la sérotonine et augmentant les concentrations de sérotonine dans les fluides extracellulaires .

Comparaison Avec Des Composés Similaires

Composés similaires

Benzylpiperazine (BZP) : Un stimulant aux effets similaires à ceux du chlorhydrate de MBZP, mais avec un effet stimulant plus fort et une plus grande tendance à provoquer des effets secondaires.

Trifluorométhylphénylpipérazine (TFMPP) : Un autre dérivé de la pipérazine aux effets psychoactifs.

Méta-chlorophénylpipérazine (mCPP) : Un composé psychoactif ayant des effets sur les récepteurs de la sérotonine.

Unicité du chlorhydrate de MBZP

Le chlorhydrate de MBZP est unique en ce qu’il présente des effets stimulants équilibrés avec moins d’effets secondaires négatifs par rapport à la benzylpiperazine. Son mécanisme d’action mixte sur les systèmes sérotoninergiques et dopaminergiques en fait un composé précieux à des fins de recherche .

Activité Biologique

1-Benzyl-4-methylpiperazine hydrochloride (MBZP) is a piperazine derivative that has garnered attention for its biological activity, particularly in relation to its effects on neurotransmitter systems and potential therapeutic applications. This article delves into the compound’s mechanism of action, pharmacological effects, and relevant research findings, supported by data tables and case studies.

Overview of this compound

- Chemical Formula : C₁₂H₁₈N₂·HCl

- IUPAC Name : this compound

- CAS Number : 374898-00-7

MBZP primarily acts as a stimulant by increasing the levels of key neurotransmitters in the brain, including:

- Dopamine

- Norepinephrine

- Serotonin

This mixed mechanism of action suggests similarities to compounds like MDMA, as MBZP interacts with both serotonergic and dopaminergic receptor systems, albeit with a slightly weaker stimulant effect compared to benzylpiperazine (BZP) .

Stimulant Properties

MBZP exhibits stimulant effects characterized by:

- Increased alertness

- Enhanced mood

- Mild euphoria

These effects are generally less intense than those produced by BZP, making MBZP potentially more tolerable for users .

Side Effects

While MBZP is associated with fewer negative side effects compared to its analogs, some adverse effects can still occur, including:

- Headaches

- Nausea

- Anxiety

- Insomnia

Severe side effects are rare but may include psychosis and renal toxicity when combined with other substances .

Study on Analgesic Properties

A notable study investigated the analgesic effects of benzylpiperazine derivatives, including MBZP. The research focused on the compound's affinity for sigma receptors, particularly σ1R, which are implicated in pain modulation. The findings indicated that certain derivatives exhibited significant antinociceptive effects in mouse models without impairing locomotor activity .

| Compound | Affinity (Ki σ1) | Selectivity (Ki σ2/Ki σ1) | Effects |

|---|---|---|---|

| Compound 15 | 1.6 nM | 886 | Antinociceptive |

| MBZP | N/A | N/A | Stimulant |

Toxicological Studies

Research has also highlighted the potential risks associated with MBZP use. A retrospective study indicated that while piperazine derivatives like BZP and MBZP rarely lead to fatal outcomes when used alone, their combination with other drugs can result in severe toxicity and even death .

Comparative Analysis with Similar Compounds

To better understand MBZP's unique properties, it is essential to compare it with similar compounds:

| Compound | Stimulant Effect | Side Effects | Unique Features |

|---|---|---|---|

| Benzylpiperazine (BZP) | Stronger | More severe side effects | Higher risk of toxicity |

| Trifluoromethylphenylpiperazine (TFMPP) | Moderate | Similar side effects to BZP | Psychoactive properties |

| Meta-chlorophenylpiperazine (mCPP) | Variable | Psychiatric events possible | Serotonergic activity |

Propriétés

IUPAC Name |

1-benzyl-4-methylpiperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.ClH/c1-13-7-9-14(10-8-13)11-12-5-3-2-4-6-12;/h2-6H,7-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSKWYRZISOURNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657710 | |

| Record name | 1-Benzyl-4-methylpiperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374898-00-7 | |

| Record name | 1-Methyl-4-(phenylmethyl)piperazine hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374898-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylbenzylpiperazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0374898007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzyl-4-methylpiperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperazine, 1-methyl-4-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.648 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLBENZYLPIPERAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y97UL4D3ZC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.